molecular formula C15H13FO B1441903 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde CAS No. 927801-81-8

4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B1441903
CAS No.: 927801-81-8
M. Wt: 228.26 g/mol
InChI Key: TVDCUYNAJSERBS-UHFFFAOYSA-N
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Description

Biphenyl compounds are aromatic hydrocarbons that consist of two phenyl rings . They are notable as starting materials for various chemical reactions and have a wide range of applications . Fluorinated biphenyl compounds, like the one you mentioned, may have unique properties due to the presence of fluorine atoms .


Synthesis Analysis

While specific synthesis methods for “4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” are not available, biphenyl compounds can generally be synthesized through various methods such as the Ullmann reaction, catalytic coupling reactions like the Negishi, Stille, and Suzuki reactions . Protodeboronation of pinacol boronic esters has also been reported as a method for synthesizing certain compounds .


Molecular Structure Analysis

The molecular structure of biphenyl compounds consists of two phenyl rings . The presence of fluorine and methyl groups in “4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” would likely influence its structure and properties, but specific details are not available.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Design and Synthesis of Novel Compounds : Novel 4-arylthiophene-2-carbaldehyde compounds were synthesized through Suzuki-Miyaura cross-coupling, demonstrating good antibacterial and antiurease activities, as well as nitric oxide scavenging capabilities. Notably, specific compounds showed excellent antibacterial activity and superior haemolytic action (Ali et al., 2013).

Fluorescence and Chemical Sensing

  • Development of Fluorescence Probes : A new fluorescence probe with both aggregation-induced emission enhancement and intramolecular charge-transfer characteristics was designed for detecting homocysteine in biological systems (Chu et al., 2019).
  • Synthesis of Luminophores : Research into the synthesis of fluorinated biphenyls led to the development of compounds with strong luminescence properties, potentially applicable in optoelectronic devices (Olkhovik et al., 2008).

Organic Synthesis and Chemical Transformations

  • New Synthesis Methods : Efficient methods for synthesizing various fluorinated pyrroles and pyrrole-5-carbaldehydes were developed, providing new pathways in organic synthesis (Surmont et al., 2009).
  • Studies on Stable Diazoalkanes : Research on stable diazoalkanes for potentially introducing fluorophores into acidic substances was conducted, highlighting their stability and potential use as fluorogenic reagents (Ito & Maruyama, 1983).

Molecular and Structural Studies

  • X-Ray Crystal Structures : One-pot synthesis of 1,4-dihydropyridine derivatives was achieved, and their X-ray crystal structures were analyzed, providing insights into the role of fluorine in weak interactions and crystal packing (Shashi et al., 2020).

Future Directions

The future directions for research and applications of a compound like “4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” would depend on its properties and potential uses. Given the wide range of applications for biphenyl compounds, there could be many possible directions for future research .

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-3-5-14(11(2)7-10)12-4-6-15(16)13(8-12)9-17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDCUYNAJSERBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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